molecular formula C12H12N2O3 B1324981 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid CAS No. 932848-47-0

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Cat. No.: B1324981
CAS No.: 932848-47-0
M. Wt: 232.23 g/mol
InChI Key: FXQYSEITUGBQOJ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety through a methylene bridge. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound . The methoxy group on the benzene ring further modifies its reactivity and solubility characteristics.

Biochemical Analysis

Biochemical Properties

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid plays a significant role in biochemical reactions due to its unique structure. The imidazole ring can interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, it can bind to metalloproteins, influencing their catalytic activity. The methoxybenzoic acid part of the molecule can participate in hydrogen bonding and hydrophobic interactions, further stabilizing enzyme-substrate complexes. Studies have shown that this compound can inhibit enzymes like cytochrome P450, affecting metabolic pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves coordination with metal ions in metalloproteins or forming hydrogen bonds with amino acid residues. Additionally, this compound can alter gene expression by interacting with DNA or RNA polymerases, thereby influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in membrane permeability .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can be toxic, causing liver and kidney damage. Studies have identified a threshold dose above which the adverse effects outweigh the benefits, emphasizing the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450, into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels. The compound’s interaction with cofactors like NADH and FADH2 also plays a role in its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its affinity for different tissue types, with higher concentrations observed in organs like the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is often directed by targeting signals or post-translational modifications. For instance, phosphorylation can enhance its nuclear import, while acetylation can promote its mitochondrial targeting. These localization patterns are essential for understanding the compound’s function and therapeutic potential .

Preparation Methods

The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid typically involves the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole-4-carboxylic acid
  • 2-(1H-imidazol-1-yl)acetic acid
  • 4-methoxybenzoic acid

Compared to these compounds, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-3-2-9(12(15)16)6-10(11)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQYSEITUGBQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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